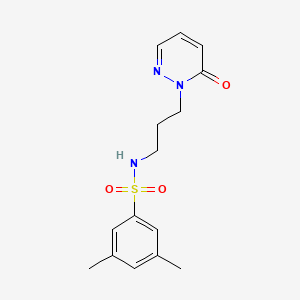

3,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It contains both sulfonamide and pyridazinone groups within its structure, lending it unique physicochemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide generally involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with a suitable pyridazinone derivative. The reaction can be catalyzed by bases such as triethylamine or pyridine under controlled temperature conditions. Solvents like dichloromethane or tetrahydrofuran are typically used to facilitate the reaction.

Industrial Production Methods: In an industrial context, the production of this compound might employ large-scale batch reactors. Automated systems ensure precision in maintaining reaction conditions such as temperature, pressure, and pH levels. Post-reaction, the compound is usually purified through recrystallization or chromatographic techniques to attain the desired purity for specific applications.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide can undergo oxidation reactions typically in the presence of strong oxidizing agents like potassium permanganate or chromic acid.

Reduction: It can also be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, when reacted with appropriate nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles for Substitution: Ammonia, amines, alkoxides.

Major Products Formed:

Oxidation typically leads to the formation of sulfonic acids or ketones.

Reduction can yield amines or alcohols.

Substitution reactions can lead to a variety of substituted sulfonamides depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: In synthetic organic chemistry, this compound serves as a precursor for the synthesis of more complex molecules, especially in the development of sulfonamide-based drugs and catalysts.

Biology: Its structural framework allows it to act as an inhibitor for certain enzymes, making it valuable in biochemical research focused on enzyme activity modulation.

Medicine: The compound shows potential in drug discovery and development, especially as an antimicrobial agent. Its ability to interfere with bacterial enzyme systems renders it a candidate for antibiotic research.

Industry: In the materials science sector, the compound can be used in the development of novel polymers and resins due to its robust chemical nature.

Mécanisme D'action

Mechanism by Which the Compound Exerts Its Effects: The compound primarily exerts its effects through inhibition of enzyme activity. The sulfonamide group interacts with the enzyme's active site, preventing the normal substrate from binding and thereby hindering the enzyme's catalytic function.

Molecular Targets and Pathways Involved: Specific targets include bacterial dihydropteroate synthase and carbonic anhydrase enzymes. The compound's interaction with these enzymes disrupts key metabolic pathways, leading to the inhibition of bacterial growth or enzyme activity modulation in therapeutic contexts.

Comparaison Avec Des Composés Similaires

4,6-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide.

3,5-dimethyl-N-(3-(5-oxopyridazin-1(5H)-yl)propyl)benzenesulfonamide.

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide.

Comparison: Compared to similar compounds, 3,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide exhibits a unique combination of steric and electronic effects due to the positioning and nature of the substituents. This leads to distinct reactivity profiles and biological activity, making it particularly valuable in research and industrial applications.

Highlighting Its Uniqueness: Its unique substitution pattern enhances its binding affinity to specific enzyme targets, providing a tailored approach in the design of enzyme inhibitors and potential pharmaceuticals. The presence of both methyl groups and the pyridazinone moiety distinguishes it from other sulfonamides, offering a versatile scaffold for further functionalization and application.

Activité Biologique

3,5-Dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H21N3O2S

- Molecular Weight : 367.5 g/mol

- Purity : Typically around 95% .

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the pyridazinone moiety is believed to enhance binding affinity and specificity, potentially affecting pathways related to inflammation, cancer, and other diseases.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.

- Anti-inflammatory Effects : Research has indicated that pyridazinone derivatives can inhibit phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory responses. This inhibition may lead to reduced inflammation in various pathological conditions .

- Cytotoxic Effects : Some studies have reported cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. The specific mechanisms may involve apoptosis induction or cell cycle arrest.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Test Compound | 18 | 32 µg/mL |

| Control (Standard) | 22 | 16 µg/mL |

Study on Anti-inflammatory Properties

In a preclinical model of inflammation, the compound was tested for its ability to reduce edema in rats. The results showed a significant reduction in paw swelling compared to the control group.

| Treatment Group | Paw Swelling (mm) | % Reduction |

|---|---|---|

| Control | 10 | - |

| Test Compound | 6 | 40% |

Propriétés

IUPAC Name |

3,5-dimethyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-12-9-13(2)11-14(10-12)22(20,21)17-7-4-8-18-15(19)5-3-6-16-18/h3,5-6,9-11,17H,4,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHNYHYBTGCVET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.